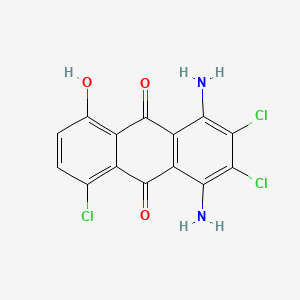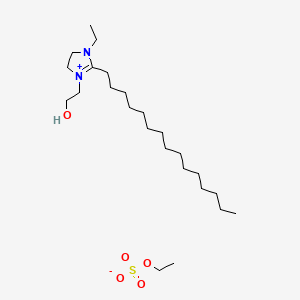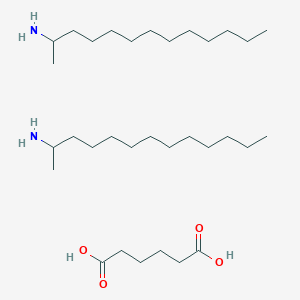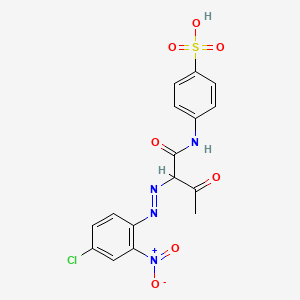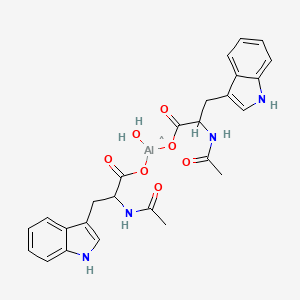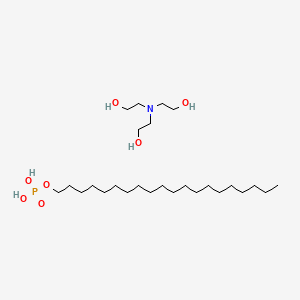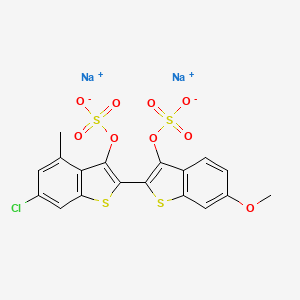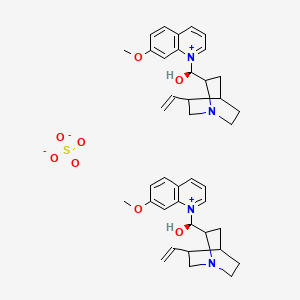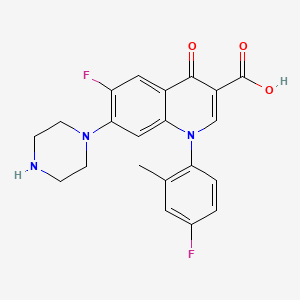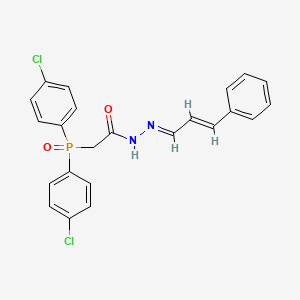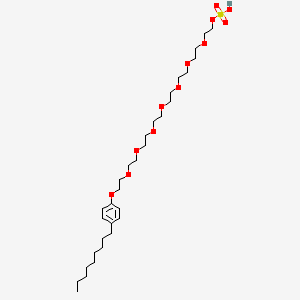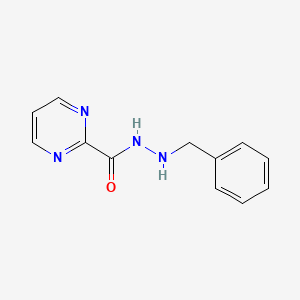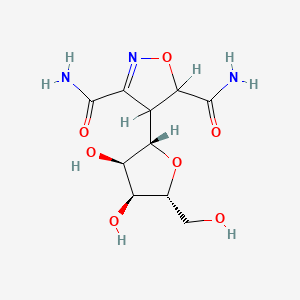
3,5-Isoxazoledicarboxamide, 4,5-dihydro-4-beta-D-ribofuranosyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Isoxazoledicarboxamide, 4,5-dihydro-4-beta-D-ribofuranosyl- is a compound belonging to the isoxazole family, which is known for its significant biological activities and therapeutic potential Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Isoxazoledicarboxamide, 4,5-dihydro-4-beta-D-ribofuranosyl- typically involves the reaction of aryl 1,3-diketoesters with hydroxylamine hydrochloride under different pH conditions. Acidic conditions favor the formation of 3,5-isoxazole esters, while neutral and basic conditions lead to the formation of different dihydro-hydroxy-isoxazoles . Another method involves a one-pot three-component coupling of β-oxo dithioesters, amines, and hydroxylamine in ethanol at reflux, which affords 5-substituted 3-aminoisoxazoles via an in situ generated β-oxo thioamide intermediate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the aforementioned synthetic routes with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-Isoxazoledicarboxamide, 4,5-dihydro-4-beta-D-ribofuranosyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert certain functional groups to their reduced forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
3,5-Isoxazoledicarboxamide, 4,5-dihydro-4-beta-D-ribofuranosyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: It is utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-Isoxazoledicarboxamide, 4,5-dihydro-4-beta-D-ribofuranosyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger downstream signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylisoxazole: Known for its analgesic and anti-inflammatory properties.
4,5-Dihydroisoxazole: Studied for its potential anticonvulsant and antidepressant activities.
Isoxazole-4-carboxamide: Investigated for its antimicrobial and anticancer properties.
Uniqueness
3,5-Isoxazoledicarboxamide, 4,5-dihydro-4-beta-D-ribofuranosyl- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ribofuranosyl moiety enhances its solubility and bioavailability, making it a promising candidate for drug development and other applications.
Properties
CAS No. |
72671-95-5 |
|---|---|
Molecular Formula |
C10H15N3O7 |
Molecular Weight |
289.24 g/mol |
IUPAC Name |
4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-1,2-oxazole-3,5-dicarboxamide |
InChI |
InChI=1S/C10H15N3O7/c11-9(17)4-3(8(10(12)18)20-13-4)7-6(16)5(15)2(1-14)19-7/h2-3,5-8,14-16H,1H2,(H2,11,17)(H2,12,18)/t2-,3?,5-,6-,7+,8?/m1/s1 |
InChI Key |
FNKVTBLSYXYAJX-ADCNYWETSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)C2C(ON=C2C(=O)N)C(=O)N)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)C2C(ON=C2C(=O)N)C(=O)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


